Diaminodiphenoxybutane

Catalog No.
S600443
CAS No.
6245-50-7
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaminodiphenoxybutane

CAS Number

6245-50-7

Product Name

Diaminodiphenoxybutane

IUPAC Name

4-[4-(4-aminophenoxy)butoxy]aniline

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12,17-18H2

InChI Key

LAFZPVANKKJENB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N

Synonyms

diaminodiphenoxybutane, diaminodiphenoxybutane dihydrochloride

Canonical SMILES

C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N

Clinical Application of Diamine Oxidase (DAO) Activity

Specific Scientific Field: This application falls under the field of Clinical Medicine .

Summary of the Application: Diamine oxidase (DAO) is a secretory protein located in the cytoplasm of human and mammalian upper intestinal mucosa chromaffin cells. It is responsible for catabolizing histamine (mainly extracellular) to stop allergic reactions . The serum level of DAO reflects the integrity and maturation of the small intestinal mucosa .

Methods of Application or Experimental Procedures: The level of DAO in the blood is measured, which reflects the integrity and maturation of the small intestinal mucosa . Various factors, including drugs and food, influence DAO levels .

Results or Outcomes: This measure is important in diagnosing various diseases, including chronic urticaria tachyphylaxis, multiple organ dysfunction syndrome, preterm abortion, and migraine .

Toxic Effects on the Visual System

Specific Scientific Field: This application falls under the field of Toxicology .

Summary of the Application: The effects of Diaminodiphenoxybutane (DAPB) on the electroretinogram (ERG) and the visual evoked potential (VEP) were examined in conscious dogs .

Methods of Application or Experimental Procedures: In dogs receiving repeated oral doses of 100 mg/kg/day for 4 days or a single iv dose of 30 mg/kg of DAPB, the amplitudes of the ERG a- and b-waves were examined .

Results or Outcomes: The amplitudes of the ERG a- and b-waves were markedly depressed and the peak latency of the VEP first wave was prolonged . Ophthalmoscopic changes consisted of mottled discoloration of the fundus, loss of visual placing reaction, and dilatation of the pupils with reduction of the pupillary light reflex were observed .

Diaminodiphenoxybutane is a chemical compound characterized by its structure, which consists of two phenoxy groups attached to a butane backbone with amino groups at both ends. Its molecular formula is C18_{18}H22_{22}N2_2O2_2, indicating the presence of two nitrogen atoms from the amino groups and two oxygen atoms from the phenoxy groups. This compound belongs to a larger class of organic compounds known as diamines, which are recognized for their potential applications in various fields, including materials science and pharmaceuticals.

MDA is classified as a carcinogen (may cause cancer) and a mutagen (may cause genetic defects) []. Exposure can cause skin irritation, allergic reactions, and respiratory problems. Proper personal protective equipment (PPE) is crucial when handling MDA [].

Typical of amines and phenols:

  • Acylation: The amino groups can react with acyl chlorides to form amides.
  • Nitration: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of nitro groups.
  • Reductive Amination: This process can be used to introduce additional functional groups onto the compound.
  • Condensation Reactions: Diaminodiphenoxybutane can react with aldehydes or ketones to form imines or enamines.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that diaminodiphenoxybutane exhibits biological activity, particularly in its role as a potential therapeutic agent. Its structure allows it to interact with biological systems, potentially influencing processes such as:

  • Antimicrobial Activity: Some studies suggest that derivatives of diaminodiphenoxybutane may possess antimicrobial properties.
  • Anticancer Properties: Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential use in cancer therapeutics.
  • Neuroprotective Effects: The compound may also exhibit protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.

Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Diaminodiphenoxybutane can be synthesized through several methods:

  • Nucleophilic Substitution: A common approach involves the reaction of 4-bromophenol with 1,4-diaminobutane. This method typically yields high purity and good yields.
    4 bromophenol+1 4 diaminobutaneDiaminodiphenoxybutane\text{4 bromophenol}+\text{1 4 diaminobutane}\rightarrow \text{Diaminodiphenoxybutane}
  • Condensation Reactions: Another method involves the condensation of phenol derivatives with diamines under acidic conditions.

These synthetic routes are crucial for producing diaminodiphenoxybutane for research and industrial applications.

Diaminodiphenoxybutane has several notable applications:

  • Polymer Science: It serves as a hardener in epoxy resins and other thermosetting plastics due to its ability to form cross-links.
  • Pharmaceuticals: Its derivatives are explored for use in drug formulations, particularly in targeting specific biological pathways.
  • Agricultural Chemicals: Compounds derived from diaminodiphenoxybutane are investigated for their potential use as herbicides or fungicides.

These applications underscore the compound's importance across various industries.

Studies investigating the interactions of diaminodiphenoxybutane with other molecules have revealed significant insights:

  • Protein Binding Studies: Research has shown that diaminodiphenoxybutane may bind to specific proteins, influencing their activity and stability.
  • Receptor Interaction: Preliminary studies suggest that it may interact with neurotransmitter receptors, which could explain some of its biological effects.

Such interaction studies are essential for understanding the compound's pharmacodynamics and pharmacokinetics.

Diaminodiphenoxybutane shares structural similarities with several other compounds. Here are some comparable compounds along with a brief comparison:

Compound NameStructure CharacteristicsUnique Features
1,4-DiaminobutaneStraight-chain diamineSimpler structure; primarily used in polymer synthesis.
Bis(4-aminophenyl) sulfoneContains sulfone group; two phenyl ringsExhibits different electronic properties due to sulfone.
4,4'-DiaminodiphenylmethaneSimilar diphenyl structure; linked by a methane groupMore rigid structure; commonly used in epoxy resins.
1,3-Bis(aminophenyl)propanePropane backbone; two amino groups on different carbonsDifferent connectivity affects reactivity and properties.

Diaminodiphenoxybutane is unique due to its specific arrangement of functional groups and its potential applications in advanced materials and pharmaceuticals. Its dual phenoxy functionality enhances its reactivity compared to simpler diamines while providing distinct advantages in material properties when used in polymer formulations.

XLogP3

2.9

Related CAS

75795-90-3 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

6245-50-7

Wikipedia

1,4-Bis(4-aminophenoxy)butane

Dates

Last modified: 08-15-2023

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